molecular formula C6H13N3O2 B1422988 N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide CAS No. 1251422-71-5

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Cat. No. B1422988
M. Wt: 159.19 g/mol
InChI Key: QFKDBLSOINTUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” is an organic compound . It is sold in the form of a solid . The IUPAC name for this compound is "N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]acetamide" .


Molecular Structure Analysis

The molecular structure of “N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” can be represented by the SMILES string “CC(=O)NC1(CCCCCC1)\C(N)=N\O” and the InChI string "1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14)" . The molecular weight of this compound is 213.28 .


Physical And Chemical Properties Analysis

“N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” is a solid at room temperature . The molecular weight of this compound is 159.19 .

Scientific Research Applications

  • Opioid Kappa Agonists : N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide derivatives have been synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide, have been studied for their potential analgesic effects in mouse models (Barlow et al., 1991).

  • Metabolism of Chloroacetamide Herbicides : Research has explored the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which have structures related to N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. These studies examine the metabolic pathways and potential carcinogenic properties of these compounds (Coleman et al., 2000).

  • Chemoselective Acetylation in Drug Synthesis : The compound N-(2-Hydroxyphenyl)acetamide, which is structurally related to N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, is an intermediate in the synthesis of antimalarial drugs. Studies have been conducted on chemoselective monoacetylation processes using various catalysts and acyl donors (Magadum & Yadav, 2018).

  • Muscarinic Agonist Activity : Substituted N-(silatran-1-ylmethyl)acetamides, which are derivatives of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, have been synthesized and studied for their potential muscarinic agonist activity. These compounds have shown effects on cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, which are related to N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. These studies explore the processes of acetylation, esterification, and ester interchange in the synthesis of such compounds (Zhou & Shu, 2002).

Safety And Hazards

The safety information available for “N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDBLSOINTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C)(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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